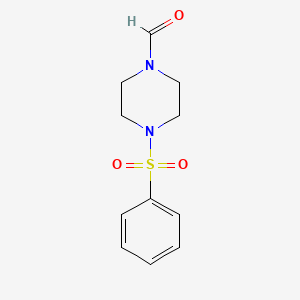

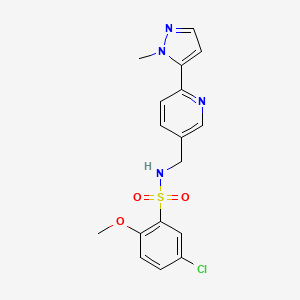

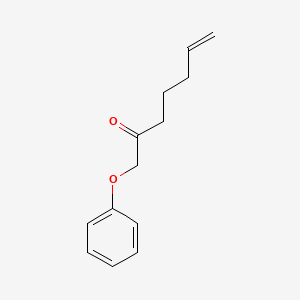

4-(Phenylsulfonyl)piperazine-1-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Phenylsulfonyl)piperazine-1-carbaldehyde is a chemical compound . It has been mentioned in a study investigating the anti-nociceptive and anti-inflammatory effects of a new piperazine compound .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered ring containing two opposing nitrogen atoms . The compound has a molecular weight of 254.31 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Novel derivatives of 4-(Phenylsulfonyl)piperazine-1-carbaldehyde, including 2-(4-tosylpiperazin-1-yl)quinoline-3-carbaldehyde and others, have been synthesized. These compounds were characterized using various spectroscopic techniques and evaluated for their potential antimicrobial activity through in-silico molecular docking studies (Desai et al., 2017).

Drug Metabolism and Pharmacology

- The oxidative metabolism of Lu AA21004, an antidepressant containing a similar structure, was studied using human liver microsomes and enzymes, revealing the process of its conversion into various metabolites (Hvenegaard et al., 2012).

Asymmetric Synthesis and Inhibition Studies

- The asymmetric synthesis of γ-amino-functionalized vinyl sulfones, including phenylsulfonyl derivatives, has been reported. This process involved the preparation of cysteine protease inhibitors, demonstrating the application in medicinal chemistry (Evans et al., 2022).

Molecular Design for Cognitive Disorders

- N1-phenylsulfonyl indole derivatives, structurally related to this compound, were synthesized as ligands for the 5-HT6 receptor, showing promising results in the treatment of cognitive disorders (Nirogi et al., 2016).

Chemical Synthesis and Application in Medicinal Chemistry

- The synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, representing a class of compounds with a structure similar to this compound, has been reported. These compounds have potential applications in the field of organic and medicinal chemistry (Gribble et al., 2002).

Receptor Binding Studies

- A study on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which share structural similarities with this compound, explored their binding to adenosine A2B receptors. This research contributes to the understanding of receptor-ligand interactions in drug development (Borrmann et al., 2009).

Crystallographic Analysis

- The crystal structure of 4-phenyl-piperazine-1-sulfonamide was determined, offering insights into the molecular configuration and potential applications in structure-based drug design (Berredjem et al., 2010).

Analytical Chemistry Methods

- Development of an analytical method for the determination of a non-peptide oxytocin receptor antagonist in human plasma, utilizing a compound structurally related to this compound (Kline et al., 1999).

Catalysis and Synthesis

- The use of 1,4-disulfopiperazine-1,4-diium chloride in the synthesis of phthalazine derivatives demonstrates the application of compounds structurally related to this compound in catalysis and organic synthesis (Shirini et al., 2017).

Hypoglycemic Agents Development

- Structure-based drug design involving sulphonylureas/guanidine-based derivatives, including those related to this compound, for potential use as hypoglycemic agents (Panchal et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various biological targets, such as enzymes involved in inflammatory responses .

Mode of Action

It’s known that the compound can undergo various chemical reactions, including free radical reactions and nucleophilic substitutions . These reactions could potentially alter the function of its biological targets.

Biochemical Pathways

Similar compounds have been shown to influence pathways related to inflammation and pain perception .

Result of Action

Similar compounds have been shown to exhibit anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines il-1β and tnf-α .

Zukünftige Richtungen

The future directions for 4-(Phenylsulfonyl)piperazine-1-carbaldehyde and similar compounds could involve further exploration of their potential biological activities. For instance, piperazine derivatives have been investigated for their anti-tubercular activity , and indole derivatives, which share structural similarities with piperazine derivatives, have been studied for their presence in selected alkaloids .

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)piperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c14-10-12-6-8-13(9-7-12)17(15,16)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXHRXXJOILMFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2894524.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2894526.png)

![9-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]carbazole](/img/structure/B2894530.png)

![1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide](/img/structure/B2894539.png)

![N-{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2894544.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2894545.png)